molecular formula C4H9Cl2O4P B569655 Di-β,β'-Chloroethylphosphoric Acid-d8 CAS No. 1477495-02-5

Di-β,β'-Chloroethylphosphoric Acid-d8

Cat. No.: B569655
CAS No.: 1477495-02-5
M. Wt: 231.035
InChI Key: PMGHIGLOERPWGC-SVYQBANQSA-N
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Mechanism of Action

Target of Action

Di-β,β’-Chloroethylphosphoric Acid-d8 is a dialkyl hydrogen phosphate The primary targets of this compound are not explicitly mentioned in the available resources

Mode of Action

The compound can undergo electrophilic trifluoromethylation to produce trifluoromethyl phosphates . This process increases the lipophilicity of functional groups, which can enhance the compound’s interaction with its targets.

Pharmacokinetics

Its solubility in chloroform and ethyl acetate suggests that it may have good bioavailability due to its lipophilic nature.

Action Environment

The compound is typically stored at +4°C and transported at room temperature . These conditions suggest that the compound’s action, efficacy, and stability may be influenced by temperature and other environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-β,β’-Chloroethylphosphoric Acid-d8 can be synthesized through the electrophilic trifluoromethylation of dialkyl hydrogen phosphates . This reaction increases the lipophilicity of the functional groups, making the compound more suitable for various applications . The reaction typically involves the use of trifluoromethylating agents under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

The industrial production of Di-β,β’-Chloroethylphosphoric Acid-d8 involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction parameters to maintain the quality and purity of the product. The compound is often produced in bulk and stored under specific conditions to prevent degradation .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Di-β,β’-Chloroethylphosphoric Acid-d8 include:

  • Bis(2-chloroethyl) Hydrogen Phosphate-d8
  • Bis(2-chloroethyl) Phosphate-d8
  • Bis(β-chloroethyl) Phosphate-d8
  • Bis(β-chloroethyl) Phosphoric Acid-d8
  • Di-2-Chloroethyl Phosphate-d8

Uniqueness

Di-β,β’-Chloroethylphosphoric Acid-d8 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms allow for more precise tracking and analysis in metabolic studies and other biochemical research .

Biological Activity

Di-β,β'-Chloroethylphosphoric Acid-d8 (also known as ethephon-d8) is a deuterated derivative of ethephon, a plant growth regulator that releases ethylene. This compound has garnered attention for its potential biological activities, particularly in agricultural applications and its effects on various biological systems. Understanding its biological activity can provide insights into its mechanisms and potential therapeutic uses.

This compound is characterized by its unique structure, which includes a phosphorus atom bonded to two chloroethyl groups and a phosphonic acid moiety. The deuteration at the β position enhances its stability and allows for more precise tracking in biological studies.

Ethephon acts primarily by releasing ethylene, a plant hormone that regulates various physiological processes such as fruit ripening, leaf abscission, and stress responses. The biological activity of ethephon-d8 is expected to mirror that of its non-deuterated counterpart, with the added advantage of isotopic labeling for tracing in metabolic studies.

2. Effects on Plant Metabolism

Research indicates that ethephon induces significant metabolic changes in plants. For instance, in studies involving Chlorella vulgaris, treatment with ethephon resulted in increased levels of α-tocopherol and γ-aminobutyric acid (GABA), while decreasing glycine and citrate levels . Such metabolic shifts suggest a role in enhancing stress tolerance and altering nutrient allocation.

MetaboliteControl LevelEthephon Treatment Level
α-TocopherolBaselineIncreased
GABABaselineIncreased
GlycineBaselineDecreased
CitrateBaselineDecreased

3. Impact on Protein Degradation

Ethephon has been shown to accelerate the degradation of specific proteins such as ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco) in tomato leaf discs. This degradation correlates with an increase in pathogenesis-related proteins, indicating a potential role in plant defense mechanisms .

4. Cytotoxicity Studies

While primarily studied for its agricultural benefits, ethephon's biological activity extends to cytotoxic effects in various cell lines. For example, fluorinated derivatives of related compounds have demonstrated enhanced cytotoxicity against cancer cells by inhibiting glycolysis—a promising target for cancer therapy . Although specific data on ethephon-d8's cytotoxicity is limited, it may exhibit similar properties due to structural similarities.

Case Study 1: Ethephon's Effects on Tomato Plants

In a controlled study, tomato plants treated with ethephon showed accelerated ripening and increased synthesis of ethylene-dependent proteins. The study highlighted the compound's effectiveness in enhancing fruit quality and yield under stress conditions.

Case Study 2: Metabolic Profiling in Algal Species

A study involving Chlorella vulgaris treated with varying concentrations of ethephon demonstrated significant metabolic reprogramming. The results indicated that ethephon could enhance certain metabolic pathways while suppressing others, suggesting its utility as a biostimulant in algal cultivation.

Properties

CAS No.

1477495-02-5

Molecular Formula

C4H9Cl2O4P

Molecular Weight

231.035

IUPAC Name

bis(2-chloro-1,1,2,2-tetradeuterioethyl) hydrogen phosphate

InChI

InChI=1S/C4H9Cl2O4P/c5-1-3-9-11(7,8)10-4-2-6/h1-4H2,(H,7,8)/i1D2,2D2,3D2,4D2

InChI Key

PMGHIGLOERPWGC-SVYQBANQSA-N

SMILES

C(CCl)OP(=O)(O)OCCCl

Synonyms

Bis(2-chloroethyl) Hydrogen Phosphate-d8;  Bis(2-chloroethyl) Phosphate-d8;  Bis(chloroethyl) Phosphate-d8;  Bis(β-chloroethyl) Phosphate-d8;  Bis(β-chloroethyl) Phosphoric Acid-d8;  Di-2-Chloroethyl Phosphate-d8; 

Origin of Product

United States

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